molecular formula C10H21NO3S B1278759 Boc-L-methioninol CAS No. 51372-93-1

Boc-L-methioninol

Cat. No.: B1278759
CAS No.: 51372-93-1
M. Wt: 235.35 g/mol
InChI Key: IPIBDQMAIDPJBU-QMMMGPOBSA-N
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Description

Boc-L-methioninol, also known as tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis as a protecting group for the amino group of methionine. The compound is characterized by its white to off-white solid appearance and has a molecular formula of C10H21NO3S .

Biochemical Analysis

Biochemical Properties

Boc-L-methioninol plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The compound’s hydroxyl and methylthio groups facilitate these interactions, making it a valuable tool in the synthesis of complex peptides. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, contributing to its stability and functionality in biochemical assays .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of enzymes involved in methionine metabolism, such as methionine adenosyltransferase. This enzyme catalyzes the formation of S-adenosylmethionine, a critical methyl donor in numerous methylation reactions. By modulating the activity of this enzyme, this compound can impact gene expression and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays. Its stability and activity may decrease over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote normal metabolic processes. At higher doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including methionine metabolism and the synthesis of S-adenosylmethionine. It interacts with enzymes such as methionine adenosyltransferase and cystathionine β-synthase, which play crucial roles in these pathways. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can affect the compound’s distribution and accumulation, influencing its activity and function in biochemical assays .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the cytosol or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-L-methioninol is typically synthesized through the protection of the amino group of L-methionine using tert-butoxycarbonyl (Boc) groups. The process involves the reaction of L-methionine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. Its ability to undergo multiple types of chemical reactions, including oxidation and reduction, further enhances its utility in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIBDQMAIDPJBU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450953
Record name Boc-L-methioninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51372-93-1
Record name Boc-L-methioninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl N-(tert-butoxycarbonyl)methioninate (47.7 g, 0.181 mol) in THF (500 mL) was added lithium borohydride (16.0 g, 0.734 mol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 2 hours, the reaction mixture was diluted with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate. MS ESI calc'd. for C10H22NO3S [M+H]+ 236. found 236. 1H NMR (400 MHz, CD3OD) δ 3.68-3.64 (m, 1H), 3.54-3.47 (m, 2H), 2.59-2.48 (m, 2H), 2.10 (s, 3H), 1.88-1.64 (m, 2H), 1.49 (s, 9H).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Boc-L-methioninol in the synthesis of bicyclic guanidine derivatives for targeting nucleic acids?

A1: this compound serves as a crucial starting material in the multi-step synthesis of bicyclic guanidine derivatives, which are designed to mimic the arginine-guanidine interaction with nucleic acids. The research paper highlights two key approaches:

  • Conversion to Azide: this compound is initially converted to the corresponding azide. While the paper mentions difficulties incorporating this specific bicyclic guanidine into an amino acid, the approach lays groundwork for further development [].
  • Novel Strategy with Variable Ring Size: A modified strategy utilizes this compound and an azido alkane amine to generate a bicyclic guanidine methylene alcohol with controllable ring size. This method shows promise for producing functionalized bicyclic guanidines for nucleic acid targeting [].

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